

# mass spectrometry fragmentation pattern of 5-Bromofuran-2-carbonyl chloride

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## Compound of Interest

Compound Name: 5-Bromofuran-2-carbonyl chloride

Cat. No.: B1334073

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of **5-Bromofuran-2-carbonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of **5-Bromofuran-2-carbonyl chloride**. Due to the limited availability of direct experimental data in public spectral databases, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and the known fragmentation of structurally related compounds, such as furans and acyl chlorides.

## Predicted Mass Spectrum Data

The mass spectrum of **5-Bromofuran-2-carbonyl chloride** is expected to exhibit a characteristic molecular ion peak and several key fragment ions. The presence of bromine (isotopes  $79\text{Br}$  and  $81\text{Br}$  in an approximate 1:1 ratio) and chlorine (isotopes  $35\text{Cl}$  and  $37\text{Cl}$  in an approximate 3:1 ratio) will result in distinctive isotopic patterns for ions containing these elements. The following table summarizes the predicted major ions, their proposed structures, and their theoretical mass-to-charge ratios ( $m/z$ ).

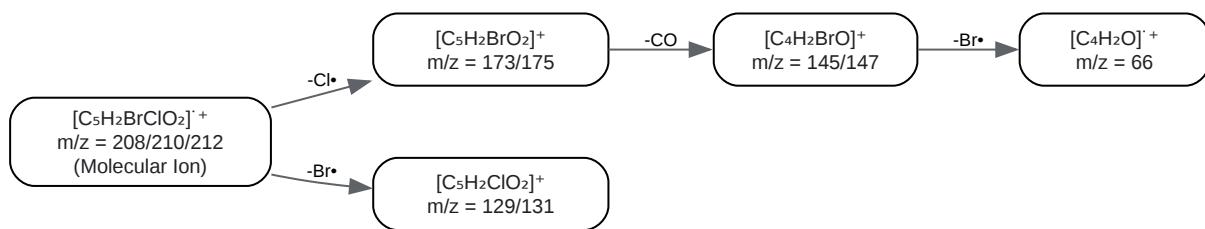
Proposed Fragment Ion	Structure	m/z (Isotopologues)	Notes on Fragmentation
Molecular Ion $[M]^-$	$C_5H_2BrClO_2^-$	208/210/212	The parent ion. The isotopic pattern will be complex due to the presence of both Br and Cl.
$[M-Cl]^+$	$C_5H_2BrO_2^+$	173/175	Loss of the chlorine radical from the acyl chloride group, forming a stable acylium ion.
$[M-Br]^+$	$C_5H_2ClO_2^+$	129/131	Loss of the bromine radical from the furan ring.
$[M-COCl]^+$	$C_4H_2BrO^+$	145/147	Loss of the entire carbonyl chloride group as a radical.
$[C_4H_2O]^-$	$C_4H_2O^-$	66	Subsequent loss of Br from the $[M-COCl]^+$ fragment.
$[C_3H_2Br]^+$	$C_3H_2Br^+$	119/121	Resulting from the cleavage of the furan ring.
$[C_5H_2O_2]^+$	$C_5H_2O_2^+$	94	Loss of both Br and Cl radicals.

## Proposed Fragmentation Pathway

The fragmentation of **5-Bromofuran-2-carbonyl chloride** under electron ionization (EI) is likely initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation events to produce smaller, more stable ions. The

most probable fragmentations involve the cleavage of the weakest bonds and the formation of stable neutral losses or charged fragments.

A key fragmentation is the loss of the chlorine atom from the acyl chloride moiety to form a resonance-stabilized acylium ion. Further fragmentation can involve the loss of carbon monoxide (CO), a common fragmentation pathway for carbonyl compounds. Cleavage of the bromine atom from the furan ring is another expected pathway. Ring fragmentation of the furan moiety can also occur.



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Caption: Proposed fragmentation pathway of **5-Bromofuran-2-carbonyl chloride**.

## Experimental Protocols

While a specific experimental protocol for **5-Bromofuran-2-carbonyl chloride** is not readily available, a general procedure for obtaining a mass spectrum of a similar compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This is a standard technique for the analysis of volatile and semi-volatile organic compounds.

Objective: To obtain the electron ionization (EI) mass spectrum of **5-Bromofuran-2-carbonyl chloride**.

Materials and Instrumentation:

- **5-Bromofuran-2-carbonyl chloride** sample
- High-purity solvent (e.g., dichloromethane or ethyl acetate)
- Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source

- Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)
- Standard laboratory glassware and safety equipment

**Procedure:**

- Sample Preparation: Prepare a dilute solution of the **5-Bromofuran-2-carbonyl chloride** sample in a suitable volatile solvent (e.g., 1 mg/mL in dichloromethane).
- GC-MS Instrument Setup:
  - Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.
  - GC Oven Program: Start with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp the temperature at a rate of 10 °C/min to 280 °C, and hold for 5 minutes. (Note: This program may need to be optimized).
  - MS Parameters:
    - Ion Source: Electron Ionization (EI) at 70 eV.
    - Source Temperature: 230 °C.
    - Quadrupole Temperature: 150 °C.
    - Scan Range: m/z 40-500.
- Data Acquisition: Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample into the GC-MS system. The gas chromatograph will separate the compound from any impurities, and the mass spectrometer will record the mass spectrum of the eluting compound.
- Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to **5-Bromofuran-2-carbonyl chloride**. Examine the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

**Safety Precautions:** **5-Bromofuran-2-carbonyl chloride** is expected to be corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of **5-Bromofuran-2-carbonyl chloride**, which can be valuable for its identification and characterization in various research and development settings.

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